Flupirtine

Übersicht

Beschreibung

Flupirtine is a centrally acting non-opioid analgesic that was first introduced in Europe in 1984. It is a pyridine derivative known for its unique mechanism of action, which involves the modulation of neuronal potassium channels. This compound is primarily used for the treatment of acute and chronic pain, including conditions such as migraines, back pain, and postoperative pain .

Vorbereitungsmethoden

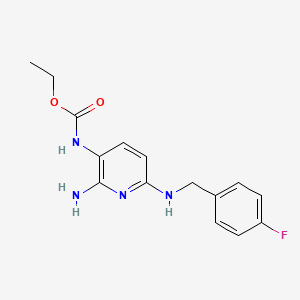

Synthetic Routes and Reaction Conditions: Flupirtine can be synthesized through a multi-step process involving the reaction of 2-amino-6-chloropyridine with 4-fluorobenzylamine to form 2-amino-6-(4-fluorobenzylamino)pyridine. This intermediate is then reacted with ethyl chloroformate to yield the final product, this compound .

Industrial Production Methods: In industrial settings, this compound maleate is often produced using a dry granulation technique. The process involves mixing this compound maleate with calcium hydrogen phosphate, crospolyvinylpyrrolidone, magnesium stearate, and micropowder silica gel. The mixture is then granulated and filled into capsules .

Analyse Chemischer Reaktionen

Metabolic Pathways and Biotransformation

Flupirtine is metabolized in the liver through three primary pathways:

Hydrolysis and Acetylation

-

Hydrolysis : this compound’s carbamate group is cleaved by carboxylesterase enzymes, yielding N-acetylated metabolite D13223 (20–30% pharmacological activity of parent compound) .

-

Acetylation : The hydrolyzed intermediate undergoes N-acetylation via N-acetyltransferase 2 (NAT2), forming non-toxic acetylated derivatives .

Oxidative Reactions

-

Peroxidase-Mediated Oxidation : Human myeloperoxidase (MPO) and horseradish peroxidase (HRP) oxidize this compound to reactive ortho- and para-azaquinone diimines (Figure 1 ) . These intermediates are implicated in hepatotoxicity due to covalent binding with cellular proteins .

Conjugation and Excretion

-

Glucuronidation : this compound undergoes N-glucuronidation, enhancing water solubility for renal excretion .

-

Glycine Conjugation : Oxidized metabolites conjugate with glycine, forming inert compounds like 4-fluorohippuric acid .

Table 1: Major Metabolites of this compound

| Metabolite | Pathway | Bioactivity | Excretion Route |

|---|---|---|---|

| D13223 | Hydrolysis + Acetylation | 20–30% activity | Urine (72%) |

| 4-Fluorohippuric acid | Oxidation + Conjugation | Inactive | Urine |

| Azaquinone diimines | Peroxidase oxidation | Reactive/toxic | Detoxified |

Quinone Diimine Formation

This compound’s hydrolyzed metabolite undergoes non-enzymatic oxidation to form quinone diimines , which are electrophilic and bind to glutathione or cellular macromolecules . This process parallels the toxicity mechanisms of paracetamol and diclofenac .

Detoxification Mechanisms

-

Glutathione Conjugation : Quinone diimines are neutralized by glutathione (GSH), forming non-toxic adducts. Depletion of GSH exacerbates toxicity .

-

NAT2 Polymorphism Impact : Slow acetylators (NAT2*5/*6/*7 alleles) exhibit higher susceptibility to liver injury due to reduced detoxification capacity .

Table 2: Enzymatic Contributions to this compound Metabolism

| Enzyme | Role | Genetic Risk Factor |

|---|---|---|

| Carboxylesterase | Hydrolysis of carbamate group | Not characterized |

| NAT2 | Acetylation of metabolites | Slow acetylators |

| Myeloperoxidase (MPO) | Oxidative activation | MPO polymorphisms |

Structural Modifications to Mitigate Toxicity

To circumvent quinone diimine formation, researchers modified this compound’s triaminopyridine scaffold:

Inverted Amide Derivatives

Replacing the carbamate group with an inverted amide (e.g., compound 36b ) reduced oxidation potential while enhancing K<sub>V</sub>7.2/3 channel activation (6× potency vs. This compound) .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Flupirtine has shown efficacy in various clinical and preclinical settings:

- Analgesic Effects : Effective in treating chronic pain conditions such as musculoskeletal pain, postoperative pain, migraine, and neuralgia. Studies indicate that this compound can enhance the effectiveness of opioids like morphine .

- Anticonvulsant Activity : Demonstrated potential in managing seizures, particularly in neonatal cases induced by hypoxia or ischemic injury .

- Neuroprotective Effects : Exhibits cytoprotective and anti-apoptotic properties, which may be beneficial in neurodegenerative diseases .

- Muscle Relaxation : Provides muscle-relaxing effects in conditions with increased muscle tension .

Pain Management

This compound's primary application lies in pain management. A meta-analysis highlighted its comparable efficacy to tramadol and superior tolerability compared to traditional analgesics. The following table summarizes key findings from clinical trials:

Neuroprotective Applications

This compound has been investigated for its neuroprotective capabilities, particularly in conditions like Creutzfeldt-Jakob disease (CJD). Research indicates improvements in cognitive function among patients treated with this compound, suggesting potential benefits for other neurodegenerative disorders as well .

Fibromyalgia Treatment

Recent studies have proposed this compound as a therapeutic option for fibromyalgia. A cohort study reported that patients experienced significant symptom improvement over extended treatment periods without serious adverse effects .

Case Studies

Several case studies illustrate the effectiveness of this compound:

- Chronic Pain Management : In a controlled trial involving patients with chronic musculoskeletal pain, this compound was found to significantly reduce pain levels compared to placebo, with participants reporting sustained benefits over time.

- Combination Therapy : An open-label study assessed this compound's role when combined with opioids for neuropathic pain. Results showed significant reductions in pain scores and opioid consumption among participants who continued treatment post-trial .

- Neurodegenerative Disease : In animal models of CLN3 disease, this compound administration resulted in improved behavioral outcomes and reduced neuronal loss, indicating its potential for treating similar neurodegenerative conditions .

Wirkmechanismus

Flupirtine exerts its effects by opening neuronal potassium channels, specifically the KCNQ (Kv7) channels. This action stabilizes the resting membrane potential and reduces neuronal excitability. Additionally, this compound acts as an N-Methyl-D-aspartate (NMDA) receptor antagonist, although it does not bind directly to the receptor. It also upregulates Bcl-2, increases glutathione levels, and delays the loss of intermitochondrial membrane calcium retention capacity .

Vergleich Mit ähnlichen Verbindungen

Retigabine: Like flupirtine, retigabine is a potassium channel opener used for the treatment of epilepsy.

Gabapentin: Although not a potassium channel opener, gabapentin is used for similar indications, such as neuropathic pain and epilepsy.

Uniqueness of this compound: this compound’s unique combination of potassium channel opening and NMDA receptor antagonism sets it apart from other analgesics. Its ability to provide pain relief without the typical side effects of opioids and nonsteroidal anti-inflammatory drugs makes it a valuable therapeutic option .

Biologische Aktivität

Flupirtine is a unique compound known for its analgesic, neuroprotective, and muscle relaxant properties. It operates primarily as a selective opener of potassium channels, particularly the Kv7 subfamily, which plays a critical role in modulating neuronal excitability. This article delves into the biological activities of this compound, including its pharmacological mechanisms, clinical applications, and relevant research findings.

This compound's biological activity is primarily attributed to its interaction with various ion channels and receptors:

- Kv7 Potassium Channels : this compound selectively activates Kv7.2 to Kv7.5 channels, leading to hyperpolarization of the neuronal membrane potential. This action reduces the excitability of both neuronal and non-neuronal cells, making it effective in conditions characterized by cellular hyperexcitability .

- GABA Receptors : It also interacts with γ-aminobutyric acid type A (GABA_A) receptors, contributing to its muscle relaxant properties and potential anticonvulsant effects .

- NMDA Receptor Modulation : this compound exhibits indirect antagonism at NMDA receptors, which is crucial in managing pain and neuroprotection during ischemic events .

Pharmacological Properties

This compound has been investigated for various therapeutic applications due to its multifaceted pharmacological profile:

- Analgesic Effects : Clinical studies have demonstrated that this compound effectively alleviates pain through its action on Kv7 channels and inhibition of neurotransmitter release, such as calcitonin gene-related peptide (CGRP) .

- Neuroprotection : In experimental models of stroke, this compound has shown neuroprotective effects when administered before or after the onset of ischemia. It reduces intracellular calcium levels and calpain activation, thereby mitigating cell death pathways associated with ischemic injury .

- Muscle Relaxation : The compound's ability to enhance GABAergic activity contributes to its muscle relaxant effects, making it beneficial in treating conditions like spasticity .

Clinical Studies

Several clinical trials have explored the efficacy and safety of this compound:

- Pain Management : A study involving healthy subjects assessed the analgesic effects of this compound using various pain models. Results indicated significant pain relief associated with both immediate-release and modified-release formulations .

- Neuroprotection in Prion Diseases : In a randomized double-blind trial involving patients with Creutzfeldt-Jakob disease, this compound treatment was associated with a reduction in cognitive decline, although survival rates remained unchanged .

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties:

- Absorption and Metabolism : Following oral administration, this compound is rapidly absorbed but shows incomplete bioavailability (approximately 72% for immediate-release). Genetic factors such as GSTP1 polymorphisms may influence its bioavailability and analgesic efficacy .

- Elimination : The compound has a half-life of approximately 6–10 hours, with about 8–12% eliminated as mercapturic acid derivatives via glutathione conjugation .

Data Summary

The following table summarizes key pharmacological properties and clinical findings related to this compound:

| Property | Description |

|---|---|

| Mechanism of Action | Selective Kv7 channel opener; GABA_A receptor modulator; NMDA antagonist |

| Therapeutic Uses | Analgesia, neuroprotection, muscle relaxation |

| Bioavailability | ~72% for immediate-release; ~60% for modified-release |

| Half-Life | 6–10 hours |

| Clinical Efficacy | Significant pain relief; reduced cognitive decline in prion diseases |

| Safety Profile | Incidence of liver injury estimated at 1 in 100,000 prescriptions |

Eigenschaften

IUPAC Name |

ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUFBMODXQKSTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75507-68-5 (maleate(1:1)) | |

| Record name | Flupirtine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056995201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048436 | |

| Record name | Flupirtine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Flupirtine upregulates Bcl-2, increases glutathione levels, activates an inwardly rectifying potassium channel, and delays loss of intermitochondrial membrane calcium retention capacity. Flupirtine acts like a NMDA receptor antagonists, but does not bind to the receptor. One study concluded that the discriminative effects of flupirtine are neither of opioid nor of alpha-1 adrenergic type, but are primarily mediated through alpha-2 adrenergic mechanisms [PMID: 2901483]. | |

| Record name | Flupirtine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

56995-20-1 | |

| Record name | Flupirtine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56995-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flupirtine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056995201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flupirtine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flupirtine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flupirtine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPIRTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOH3ET196H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.